Welcome to the BenchChem Online Store!
molecular formula C10H8O3 B1598778 7-Methoxybenzofuran-2-carbaldehyde CAS No. 88234-77-9

7-Methoxybenzofuran-2-carbaldehyde

Cat. No. B1598778
M. Wt: 176.17 g/mol
InChI Key: ZVPJQWBKNUJXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06455561B1

Procedure details

2-(2-Formyl-6-methoxyphenoxy)acetaldehyde, dimethyl acetal (31 g) was heated to reflux in glacial acetic acid (120 ml) overnight. The mixture was then cooled and the solvent removed in vacuo to give a red oil. Purification by Kugelrohr distillation gave the title compound (17 g) as a pale yellow oil which solidified on standing.
Name
2-(2-Formyl-6-methoxyphenoxy)acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl acetal
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:4]=1[O:5][CH2:6][CH:7]=[O:8])=O>C(O)(=O)C>[CH3:14][O:13][C:9]1[C:4]2[O:5][C:6]([CH:7]=[O:8])=[CH:1][C:3]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
2-(2-Formyl-6-methoxyphenoxy)acetaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(OCC=O)C(=CC=C1)OC
Name
dimethyl acetal
Quantity
31 g
Type
reactant
Smiles
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red oil
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C=C(OC21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.